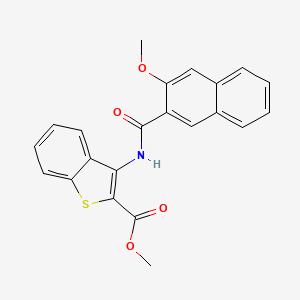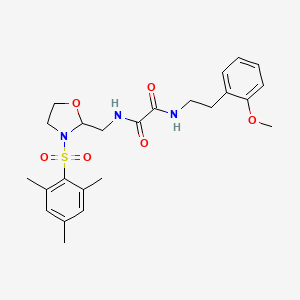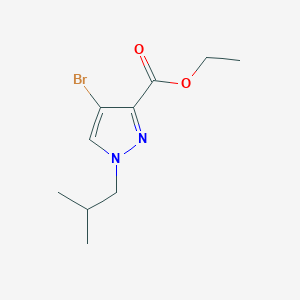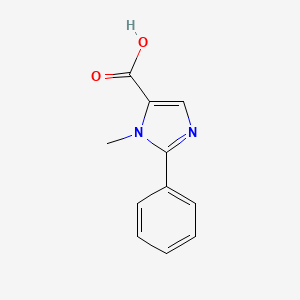![molecular formula C11H18N2O3 B2750268 1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1975117-63-5](/img/structure/B2750268.png)
1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid is a pyrazole derivative, a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The specific structure of this compound includes a methyl group at position 1, a 3-methylbutoxymethyl group at position 3, and a carboxylic acid group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to enhance the efficiency of each step. The process may also involve purification techniques such as recrystallization or chromatography to obtain the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methyl and butoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The carboxylic acid group may form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparación Con Compuestos Similares
- 3-Methyl-1H-pyrazole-4-carboxylic acid
- 3-Methyl-2-phenyl-4-pyrazolecarboxylic acid
- 1-Methyl-3-chloro-4-methoxycarbonylpyrazole-5-sulfonamide
Comparison: 1-methyl-3-[(3-methylbutoxy)methyl]-1H-pyrazole-4-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .
Propiedades
IUPAC Name |
1-methyl-3-(3-methylbutoxymethyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c1-8(2)4-5-16-7-10-9(11(14)15)6-13(3)12-10/h6,8H,4-5,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIYJSJBNMWROI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOCC1=NN(C=C1C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 2-(8-(4-butylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2750185.png)




![3-methoxy-8-(5-methylthiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2750196.png)

![2-({6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2750198.png)
![[5-(Difluoromethyl)oxazol-4-yl]methanesulfonyl chloride](/img/structure/B2750199.png)
![2-[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2750200.png)

![8-chloro-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B2750204.png)
![4-Chloro-6-iodo-5-methylthieno[2,3-d]pyrimidine](/img/structure/B2750207.png)
![3-methoxy-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2750208.png)
